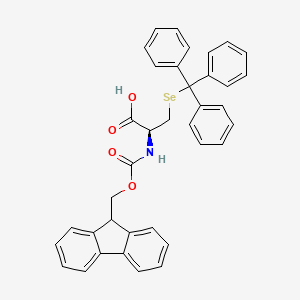

Fmoc-D-Sec(Trt)-OH

Description

Structure

2D Structure

Properties

CAS No. |

2044709-97-7 |

|---|---|

Molecular Formula |

C37H31NO4Se |

Molecular Weight |

632.6 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid |

InChI |

InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 |

InChI Key |

BNOGRCVLEKLKJK-UUWRZZSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Synthesis and Derivatization of Fmoc D Sec Trt Oh

Precursor Chemistry for Fmoc-D-Sec(Trt)-OH Production

Utilization of Bis-Fmoc Selenocystine (B224153) Intermediates

The primary precursor for the production of this compound is bis-Fmoc-D-selenocystine. nih.govresearchgate.netresearchgate.net This intermediate is synthesized from D-selenocystine. researchgate.net The use of bis-Fmoc protected selenocystine provides a stable starting material for the subsequent reduction to the reactive selenol. nih.gov This approach is favored because it allows for the generation of a nucleophilic selenium species within the amino acid framework itself. nih.gov

Methodological Approaches for Selenol Formation and Tritylation

The conversion of the bis-Fmoc selenocystine precursor to the final trityl-protected product involves the reduction of the diselenide bond to form a selenol, followed by the electrophilic addition of a trityl group. nih.govresearchgate.netmdpi.com Various reduction methodologies have been explored to optimize this process.

One-Pot Reduction Protocols

A one-pot reduction methodology has been identified as an optimal approach for synthesizing this compound. nih.gov In this method, the reduction of bis-Fmoc selenocystine is carried out to generate the reactive selenol intermediate. nih.govgoogle.com This is immediately followed by the addition of the protecting group electrophile in the same reaction vessel. nih.gov This streamlined process has been shown to produce the desired product in high yield and purity. nih.gov

Biphasic Reduction Methodologies

Biphasic reduction represents another effective strategy for the formation of the selenol intermediate from bis-Fmoc selenocystine. nih.govresearchgate.net A zinc-mediated biphasic reduction process has been successfully applied, which facilitates the conversion to the corresponding selenol intermediate. researchgate.net This method is noted for its efficiency and has been shown to be superior to many other reduction techniques for cleaving the selenium-selenium bond. researchgate.net The in-situ generated zinc-selenolates can then react with appropriate electrophiles. researchgate.netnih.gov

Electrophilic Addition of Trityl Chloride

Following the reduction of the diselenide, the resulting selenol nucleophile is reacted with trityl chloride (Trt-Cl) to introduce the acid-labile trityl protecting group. nih.govmdpi.com This reaction is an electrophilic addition where the trityl cation, often generated in situ, is attacked by the selenol. total-synthesis.com The protection proceeds via an SN1 mechanism through the stable trityl cation intermediate. total-synthesis.com In the synthesis of this compound, trityl chloride is added in solid portions to the reduced selenol residue. nih.gov

Stability Considerations in Research Syntheses

The stability of this compound is a critical factor during its synthesis and storage. Research has shown that the this compound derivative can be unstable and may slowly detritylate when not stored at low temperatures, specifically -20°C. nih.govresearchgate.net This contrasts with other derivatives like Fmoc-Sec(Xan)-OH, which exhibit greater bench stability. nih.goviris-biotech.de The trityl group itself is sensitive to acidic conditions, which allows for its removal during the final cleavage steps of peptide synthesis. total-synthesis.comissuu.com However, this lability also necessitates careful handling and storage to prevent premature deprotection. nih.govresearchgate.net

Data Tables

Table 1: Methodologies for Selenol Formation from Bis-Fmoc Selenocystine

| Reduction Method | Reagents | Key Features | Yield of Fmoc-Sec(Trt)-OH | Reference |

| One-Pot Reduction | Zn powder, 3M HCl in diethyl ether | Optimal approach, high yield and purity. | 87% | nih.gov |

| Biphasic Reduction | Zn, HCl | Efficient conversion to selenol intermediate. | Not specified for Trt derivative | researchgate.net |

| Super Hydride (LiBEt3H) | LiBEt3H in THF | Anhydrous reduction conditions. | Trace product formed | nih.gov |

| Indium(I) Iodide | In(I)I | Forms indium(III)-dichalcogenate, unreactive to trityl chloride. | No product formed | nih.gov |

Analysis of Detritylation Rates

The trityl (Trt) protecting group is characterized by its sensitivity to acidic conditions, a property that is exploited for its removal during peptide synthesis. iris-biotech.de The rate of detritylation, or the cleavage of the trityl group from the selenocysteine (B57510) side chain, is highly dependent on the chemical environment, particularly the concentration of acid.

Research has shown that Fmoc-Sec(Trt)-OH exhibits a degree of instability even under ambient conditions. One study observed that the compound began to show a yellow tinge, indicative of spontaneous detritylation, after languishing on a lab bench for over an hour. nih.gov This suggests that even trace atmospheric moisture or acidity can initiate the cleavage process over time.

In the context of solid-phase peptide synthesis (SPPS), the Trt group is designed to be stable during the repetitive basic treatments used for Fmoc group removal (typically with piperidine). iris-biotech.de However, it is intentionally cleaved under specific acidic conditions. While the most common application involves near-quantitative removal with high concentrations of trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin, partial or complete detritylation can be achieved with milder acid treatments. iris-biotech.desigmaaldrich.com For instance, conditions using 1-5% TFA in dichloromethane (B109758) (DCM) are often employed for the selective removal of highly acid-labile groups, including trityl, while the peptide remains attached to the resin. peptide.comsigmaaldrich.com

The rate of this acid-catalyzed reaction is influenced by several factors, including acid strength, temperature, and the presence of scavenger molecules. Scavengers like triisopropylsilane (B1312306) (TIS) are crucial as they irreversibly trap the trityl cation released during cleavage, thereby preventing side reactions and driving the deprotection equilibrium toward completion. sigmaaldrich.comsci-hub.se

Table 1: Conditions Influencing the Detritylation of Trityl-Protected Amino Acids

| Condition | Reagents & Concentration | Typical Application | Observed Outcome/Rate | Reference |

|---|---|---|---|---|

| Ambient/Benchtop | Atmospheric moisture/acidity | Short-term handling | Slow, spontaneous detritylation observed in over an hour. | nih.gov |

| Selective On-Resin Deprotection | 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Side-chain modification while peptide is on resin. | Effective for selective removal of the Trt group. | peptide.comsigmaaldrich.com |

| Final Peptide Cleavage | ~95% TFA with scavengers (e.g., H₂O, TIS) | Cleavage from resin and removal of all acid-labile protecting groups. | Rapid and complete detritylation. | iris-biotech.de |

| Final Cleavage (with difficult sequences) | Stronger acid cocktails or extended reaction times (e.g., >2 hours) | Deprotection of long peptides or those with multiple protecting groups. | Ensures complete removal, monitored by HPLC. | sigmaaldrich.com |

Optimal Storage Conditions for Derivative Integrity

Maintaining the chemical integrity of this compound during storage is crucial to prevent its degradation before use. The primary degradation pathway is the premature loss of the acid-labile trityl group.

Direct research into the stability of Fmoc-Sec(Trt)-OH has provided clear storage guidelines. A key study found that the compound is stable indefinitely when stored at -20 °C, retaining its original color and purity. nih.govresearchgate.net In contrast, when left at room temperature, the compound showed visible signs of decomposition in just over an hour. nih.gov

General recommendations from suppliers and Safety Data Sheets (SDS) for this compound and analogous trityl-protected amino acids, such as Fmoc-Cys(Trt)-OH, corroborate the need for stringent storage protocols. sigmaaldrich.cnpeptide.combldpharm.com The consensus for ensuring maximum shelf-life includes refrigeration, protection from moisture, and storage under an inert atmosphere. The Trt group's sensitivity to moisture and acid necessitates that the compound be kept in a tightly sealed container, preferably in a desiccator. sigmaaldrich.cnchemicalbook.com

Table 2: Recommended Storage Conditions for this compound

| Parameter | Optimal Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | -20 °C (long-term) or 2-8 °C (short-term) | Slows the rate of spontaneous detritylation and other degradation pathways. | nih.govresearchgate.netbldpharm.com |

| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen). | Prevents oxidation and degradation from atmospheric components. | sigmaaldrich.cnchemicalbook.com |

| Moisture | Store in a dry, desiccated environment. | The compound is moisture-sensitive, which can promote acid-catalyzed detritylation. | sigmaaldrich.cnchemicalbook.com |

| Container | Tightly sealed/closed container. | Protects from atmospheric moisture and contaminants. | sigmaaldrich.cnchemicalbook.com |

Application of Fmoc D Sec Trt Oh in Solid Phase Peptide Synthesis

Integration as a Building Block in Fmoc-Based SPPS Protocols

The integration of Fmoc-D-Sec(Trt)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols. uci.edu After the removal of the Nα-Fmoc group from the resin-bound peptide, the carboxylic acid of this compound is activated and coupled to the newly liberated N-terminal amine. The selection of coupling reagents and conditions is crucial for achieving high efficiency and maintaining the stereochemical integrity of the amino acid.

The successful incorporation of this compound depends significantly on the chosen activation method. While various coupling reagents are effective, care must be taken to minimize racemization, a known side reaction for trityl-protected cysteine and its selenium analog, particularly under base-mediated coupling conditions. chempep.commerckmillipore.comnih.gov

Commonly used coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), as well as uronium/aminium salts like HBTU and HATU. chempep.comluxembourg-bio.com To suppress racemization, it is often recommended to avoid strong tertiary bases like N,N-diisopropylethylamine (DIPEA) or to use a weaker base like 2,4,6-collidine. chempep.com Pre-activation of the amino acid should also be carefully controlled. For instance, coupling under neutral conditions or using pre-formed symmetrical anhydrides can minimize epimerization. merckmillipore.com

| Coupling Reagent/Method | Typical Base | Key Considerations | Reference |

|---|---|---|---|

| DIC / HOBt or Oxyma | None or Collidine | Considered a milder condition that helps maintain stereochemistry. | merckmillipore.comnih.gov |

| HBTU / TBTU | DIPEA or Collidine | Risk of racemization is higher, especially with DIPEA. Pre-activation should be minimized. The use of collidine is recommended over DIPEA. | chempep.commerckmillipore.com |

| HATU | DIPEA or Collidine | A more potent reagent, useful for difficult couplings, but racemization risk must still be managed. | chempep.com |

| Pre-formed Symmetrical Anhydrides | None | Coupling under neutral conditions helps to minimize racemization. | merckmillipore.com |

The trityl (Trt) group is a bulky, acid-labile protecting group essential for the successful incorporation of selenocysteine (B57510) in Fmoc-SPPS. peptide.comscispace.com Its primary functions during peptide assembly are:

Prevention of Oxidation: The selenol (-SeH) functional group is highly susceptible to oxidation, which can lead to the unwanted formation of diselenide bridges between peptide chains during synthesis. The Trt group effectively shields the selenol from oxidative conditions. peptide.com

Chemical Stability: The Trt group is stable under the mildly basic conditions required for Nα-Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF). altabioscience.com This orthogonality is fundamental to the Fmoc strategy, ensuring that the side chain remains protected throughout the iterative cycles of deprotection and coupling. altabioscience.compeptide.com

Preventing Side Reactions: The nucleophilic selenol, if unprotected, could potentially engage in undesirable side reactions with activated carboxyl groups or other electrophilic species present during the coupling steps. The steric hindrance provided by the bulky Trt group prevents such reactions.

Deprotection Strategies for the Trityl Moiety in Peptides

The removal of the trityl group from the selenocysteine side chain is achieved through acidolysis, most commonly using a high concentration of trifluoroacetic acid (TFA). nih.govpeptide.com This process occurs concurrently with the cleavage of the peptide from most acid-sensitive resins (like Wang resin) and the deprotection of other acid-labile side-chain protecting groups (e.g., Boc, tBu). altabioscience.compeptide.com

The mechanism involves the protonation of the selenium atom by TFA, which weakens the Se-C bond. This is followed by the departure of the highly stabilized trityl carbocation, leaving the free selenol. The stability of the triphenylmethyl cation is a key thermodynamic driving force for this S_N1-type reaction.

The highly reactive trityl carbocation generated during TFA cleavage can cause deleterious side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent this, "scavengers" are added to the TFA cleavage cocktail to trap these electrophilic species. nih.gov

The choice of scavengers is critical for obtaining a high yield of the desired peptide. For the deprotection of Sec(Trt), a common and effective scavenger is triisopropylsilane (B1312306) (TIS), which reduces the carbocation. Water is also typically included to hydrolyze t-butyl cations from other protecting groups. Ethanedithiol (EDT) is another scavenger that can assist in the removal of the trityl group and protect tryptophan residues. nih.gov

| Scavenger Cocktail | Components & Typical Ratio | Purpose of Scavengers | Reference |

|---|---|---|---|

| Reagent K (Modified) | TFA / Water / Phenol (B47542) / Thioanisole (B89551) / TIS | A general-purpose cocktail. TIS scavenges trityl cations; water hydrolyzes t-butyl cations; phenol and thioanisole protect Trp and Met. | researchgate.net |

| TFA / TIS / Water | e.g., 95% / 2.5% / 2.5% | TIS is a very effective scavenger for the trityl cation. Water acts as a scavenger for other carbocations. | nih.gov |

| TFA / EDT / TIS / Water | e.g., 94% / 2.5% / 1% / 2.5% | EDT is particularly effective in preventing tryptophan side reactions and can assist in Trt group removal. |

Peptide Elongation and Side-Chain Compatibility Considerations

While this compound is generally compatible with standard Fmoc-SPPS, several factors must be considered during peptide elongation to ensure the synthesis of the target peptide with high purity.

Racemization: As previously noted, the risk of racemization during coupling is a significant concern. Careful selection of coupling reagents and conditions is paramount to maintain the D-configuration of the selenocysteine residue. chempep.commerckmillipore.com

β-Elimination: Selenocysteine residues, particularly when protected, can be susceptible to β-elimination (formation of dehydroalanine) under basic conditions, such as the piperidine treatment for Fmoc removal. nih.gov This side reaction can be minimized by keeping the piperidine treatment time as short as possible to achieve complete Fmoc removal. nih.gov

Steric Hindrance: The bulky trityl group may cause steric hindrance, potentially slowing down the subsequent coupling step. In such cases, extended coupling times or the use of more potent coupling reagents like HATU may be necessary. chempep.com

Aggregation: Peptides containing multiple hydrophobic residues, including those with bulky Trt protecting groups, can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps. acs.org The use of specialized solvents or synthesis protocols may be required to overcome these "difficult sequences."

Protecting Group Scheme Compatibility: The choice of protecting groups for other amino acids in the sequence must be compatible. For instance, it has been noted that using Cys(Trt) in the same peptide as Sec(pMeOBzl) can lead to side reactions, as the trityl cation generated during cleavage can promote elimination of the pMeOBzl group. merckmillipore.com This underscores the importance of a well-planned and compatible orthogonal protection strategy for the entire peptide.

Orthogonal Protecting Group Strategies in Selenopeptide Assembly

In modern SPPS, the principle of orthogonality is fundamental. iris-biotech.de It dictates that the various protecting groups used for the Nα-amino group, side chains, and the resin linker should be removable under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. iris-biotech.de The most prevalent strategy is the Fmoc/tBu approach, where the temporary Nα-Fmoc group is removed by a base (typically piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) and the peptide-resin linkage are cleaved simultaneously in the final step with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

Historically, the synthesis of selenopeptides deviated from this fully orthogonal scheme. Traditional protecting groups for the selenocysteine side chain, such as benzyl (B1604629) (Bzl) and p-methoxybenzyl (Mob), are not readily cleaved by TFA. nih.govnih.gov Their removal required harsh and non-orthogonal conditions, including treatment with hydrofluoric acid (HF), heavy metal salts (e.g., Hg²⁺, Ag⁺), or strong Lewis acids like trimethylsilyl (B98337) bromide (TMSBr). nih.gov These additional, often toxic and aggressive, deprotection steps could lead to peptide degradation and complicate the purification process, thereby undermining the efficiency and elegance of the Fmoc/tBu strategy. nih.gov

The development of this compound represents a significant advancement by integrating selenocysteine seamlessly into the standard Fmoc/tBu orthogonal strategy. nih.govresearchgate.net The trityl (Trt) group is highly sensitive to acid and is cleanly removed by standard TFA "cocktails" used for final cleavage and global deprotection. nih.govtotal-synthesis.com This allows the selenol side chain to be deprotected concurrently with all other acid-labile side-chain protecting groups and the release of the peptide from the resin, eliminating the need for separate, harsh deprotection steps. nih.gov This streamlined approach not only enhances the efficiency of selenopeptide synthesis but also improves the purity and yield of the final product.

The following table compares the deprotection conditions for various selenocysteine side-chain protecting groups, illustrating the orthogonality of the Trt group within the Fmoc/tBu strategy.

| Protecting Group | Chemical Name | Deprotection Conditions | Orthogonality with Fmoc/tBu Strategy |

| Trt | Trityl | 95% TFA | Fully Orthogonal |

| Xan | Xanthenyl | 95% TFA | Fully Orthogonal |

| Mob | p-Methoxybenzyl | HF; TMSBr/TMSOTf; DTNP/TFA | Non-Orthogonal |

| Bzl | Benzyl | HF; Na/NH₃ | Non-Orthogonal |

| Acm | Acetamidomethyl | Hg(OAc)₂; I₂; Ag⁺ | Non-Orthogonal |

Minimization of Side Reactions During Peptide Chain Elongation

Beyond ensuring orthogonality, the side-chain protecting group for selenocysteine must prevent unwanted side reactions during the iterative cycles of Fmoc deprotection and amino acid coupling. The selenol group is highly nucleophilic and susceptible to oxidation and alkylation. Furthermore, the α-proton of selenocysteine is relatively acidic, making it prone to side reactions initiated by the basic conditions of Fmoc deprotection. peptide.comrsc.org

One of the most significant advantages of the trityl group in this compound is its large steric bulk. total-synthesis.compeptide.com This steric hindrance plays a crucial role in minimizing two major base-catalyzed side reactions:

Racemization: Abstraction of the α-proton by the piperidine used for Fmoc removal can lead to epimerization, compromising the chiral integrity of the selenocysteine residue. This is particularly problematic for cysteine and by extension, selenocysteine. nih.gov The bulky Trt group sterically shields the α-proton, hindering its abstraction and thus suppressing racemization. peptide.com Studies on cysteine-containing peptides have shown that the Trt group is effective in minimizing this side reaction. nih.gov

β-Elimination: Base-catalyzed elimination of the protected selenol side chain can lead to the formation of a dehydroalanine (B155165) (Dha) intermediate. This reactive intermediate can then undergo various subsequent reactions, most commonly the addition of piperidine to form a 3-(1-piperidinyl)alanine byproduct, which has a mass shift of +51 Da. peptide.com The steric hindrance provided by the Trt group also disfavors the conformational arrangement required for this elimination reaction to occur, thereby preserving the peptide chain's integrity. peptide.com

During the final acid cleavage step, the liberated trityl cation (Trt⁺) is a potent electrophile that can re-alkylate the highly nucleophilic free selenol or other sensitive residues like tryptophan. peptide.comresearchgate.net Therefore, it is essential to use a cleavage cocktail containing efficient scavengers, such as triisopropylsilane (TIS) and water or ethanedithiol (EDT), to effectively capture the trityl cations and prevent these alkylation side reactions. peptide.com

The table below outlines common side reactions involving selenocysteine during Fmoc SPPS and the role of the Trt protecting group in their mitigation.

| Side Reaction | Description | Mitigation by Trt Group |

| Racemization | Loss of stereochemical purity at the α-carbon under basic conditions. | The steric bulk of the Trt group hinders the abstraction of the α-proton. |

| β-Elimination | Formation of dehydroalanine via base-catalyzed elimination of the selenol side chain, often followed by piperidine addition. | The steric bulk of the Trt group suppresses the elimination reaction. |

| Side-chain Alkylation | Re-attachment of the Trt cation to the selenol or other nucleophilic side chains during final TFA cleavage. | Not directly prevented by the group itself, but managed by using appropriate scavengers (e.g., TIS) in the cleavage cocktail. |

| Oxidation | Unprotected selenol can oxidize to form diselenide bonds prematurely. | The Trt group effectively masks the selenol, preventing oxidation during synthesis. |

This table summarizes data from sources peptide.comrsc.orgnih.gov.

Advanced Methodologies and Strategies in Selenopeptide Synthesis

Strategies for Managing Selenocysteine (B57510) Reactivity During Synthesis

The unique chemical nature of the selenocysteine side chain presents challenges that must be actively managed during synthesis, including oxidation and racemization.

The selenol functional group has a high propensity to spontaneously oxidize under ambient, aerobic conditions to form a diselenide (Se-Se) bond. mdpi.comchemrxiv.org This reactivity is a central consideration in selenopeptide synthesis. The use of TFA-labile protecting groups like Trt is directly linked to this phenomenon. During the final acidolytic cleavage step with TFA, the Trt group is removed, exposing the free selenol. This unprotected selenol readily oxidizes, leading to the formation of diselenide-bridged peptides. nih.gov

This can be a desired outcome, allowing for the controlled formation of specific peptide architectures. Research demonstrates that the final product profile is highly dependent on the number of selenocysteine residues in the peptide sequence. nih.govresearchgate.net

Single-Sec Peptides: Peptides containing a single Fmoc-D-Sec(Trt)-OH residue are consistently isolated as their corresponding intermolecular diselenide dimers upon TFA deprotection. nih.gov

Dual-Sec Peptides: Sequences containing two selenocysteine residues are afforded exclusively as their intramolecular diselenide-bridged cyclic monomers. nih.gov

This predictable outcome allows chemists to use this compound as a tool to directly synthesize either dimeric or cyclized selenopeptides with high purity. nih.gov

A significant risk during peptide synthesis with any amino acid is the epimerization (racemization) of the chiral α-carbon. Selenocysteine derivatives are susceptible to this side reaction, particularly during the Fmoc deprotection step. nih.gov Studies using the p-methoxybenzyl derivative of selenocysteine found that epimerization could be largely suppressed by reducing the treatment time with piperidine (B6355638) to the minimum required for complete Fmoc cleavage and by avoiding the use of auxiliary bases during the coupling steps. nih.gov Furthermore, partial racemization has been noted during the synthesis of the Fmoc-Sec(pMB)-OH derivative itself. semanticscholar.org

While specific studies on the racemization of this compound are not detailed in the provided results, the principles derived from studies with other protected selenocysteine derivatives are directly applicable. The primary strategy to control racemization is to minimize the duration and strength of exposure to basic conditions, which are known to facilitate the α-proton abstraction that leads to epimerization.

Niche Applications in Complex Selenopeptide Architectures

The unique reactivity of selenocysteine and the strategic use of derivatives like this compound enable the synthesis of complex peptide architectures that would be difficult to achieve otherwise. The spontaneous and preferential formation of diselenide bonds is a powerful tool.

One key application is in directing the oxidative folding of peptides containing multiple cysteine and selenocysteine residues. jst.go.jpmdpi.com By replacing a specific cysteine pair with selenocysteine, chemists can steer the folding pathway, as the diselenide bond forms more readily and is more resistant to reduction than a disulfide bond. jst.go.jp This strategy was successfully used to ensure the correct pairing and folding of endothelin-1, where replacing one disulfide bridge with a diselenide bridge resulted in the desired structure without mixed Se-S bond isomers. jst.go.jp

Furthermore, the predictable intramolecular cyclization of peptides containing two Sec residues, as described previously, is a direct route to creating stable, cyclic selenopeptides. nih.govmdpi.com These cyclic structures can exhibit enhanced stability and constrained conformations, which are often desirable for therapeutic and research applications. The use of this compound and its L-enantiomer is therefore integral to developing novel, structurally complex peptides with tailored biological functions. mdpi.com

Incorporation into Single- and Multiple-Selenocysteine Containing Peptides

The Nα-Fmoc-protected selenocysteine derivative with a trityl (Trt) group on the side chain, Fmoc-Sec(Trt)-OH, serves as a key building block for introducing selenocysteine (Sec) into peptides via Fmoc-based Solid Phase Peptide Synthesis (SPPS). nih.govresearchgate.net The utility of this derivative has been demonstrated through its successful incorporation into various test peptide sequences containing either a single Sec residue or multiple Sec residues. nih.govresearchgate.netnih.gov

Research has shown that the incorporation process follows standard Fmoc-SPPS protocols. For instance, peptide synthesis can be carried out on a resin like Novasyn™ TGR, with the Fmoc-Sec(Trt)-OH amino acid being coupled using a five-fold molar excess of the amino acid, diisopropylcarbodiimide (DIC), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in dimethylformamide (DMF) for a two-hour duration. nih.gov Subsequent amino acid couplings can proceed using standard reagents like HBTU and HOAt. nih.gov

The key outcome of these syntheses is observed after the final cleavage and deprotection step, typically performed with a trifluoroacetic acid (TFA) cocktail. nih.govresearchgate.net The behavior of the peptide depends on the number of incorporated Sec residues:

Single-Selenocysteine Peptides: Peptides containing a single Fmoc-Sec(Trt)-OH building block consistently yield their corresponding diselenide dimers upon deprotection and cleavage. nih.govresearchgate.netnih.gov

Multiple-Selenocysteine Peptides: In contrast, peptide sequences into which two Sec residues have been incorporated are afforded exclusively as their intramolecular diselenides following the same deprotection procedure. nih.govresearchgate.netnih.gov

This demonstrates that Fmoc-Sec(Trt)-OH is a viable and effective reagent for the controlled synthesis of both intermolecular and intramolecular diselenide-bridged selenopeptides. nih.gov Although the Fmoc-Sec(Trt)-OH derivative is noted to be less bench-stable than its xanthenyl (Xan) counterpart, appearing to slowly lose its trityl group if not stored at -20°C, it reliably produces diselenide peptides in very high purity after TFA deprotection. nih.govresearchgate.netnih.gov

Table 1: Peptide Synthesis and Deprotection Outcomes Use the slider to see more details about the synthesis and outcomes.

| Number of Sec Residues | Peptide Type | Final Product Form after TFA Deprotection | Purity | Reference |

|---|---|---|---|---|

| Single | Test Peptide | Diselenide Dimer | Extremely High | nih.gov, researchgate.net, nih.gov |

Design of Peptide Templates for Deprotection Behavior Studies

To evaluate the efficacy and behavior of the trityl (Trt) protecting group on the selenocysteine side chain, specific peptide templates were designed and synthesized. nih.gov The primary goal of these templates was to ascertain the deprotection characteristics of the Sec(Trt) residue and the final form of the peptide upon treatment with a standard TFA cleavage cocktail. nih.govresearchgate.netnih.gov

These test peptides served as practical models to study the acid-lability of the Trt group in the context of a peptide sequence. The Trt group is known to be readily removed under acidic conditions, which generates a trityl carbonium ion, often visible as a deep yellow color in the reaction mixture. thermofisher.com The study of these templates confirmed that a TFA-labile sidechain protection strategy for Sec is a viable and effective methodology for selenopeptide synthesis. nih.gov

The research involved a comparative analysis with another TFA-labile protecting group, the xanthenyl (Xan) group, using Fmoc-Sec(Xan)-OH. nih.govresearchgate.net Both the Trt and Xan derivatives were incorporated into identical test peptide systems to compare their performance, stability, and the purity of the final products after deprotection. nih.gov While Fmoc-Sec(Xan)-OH was found to have enhanced bench stability, both derivatives were successfully incorporated and yielded high-purity diselenide peptides. nih.gov The design of these peptide templates was therefore crucial in validating Fmoc-Sec(Trt)-OH as a useful, albeit less stable, alternative to other available Fmoc-Sec derivatives for peptide chemists. researchgate.netnih.gov

Table 2: Characteristics of Protecting Groups in Deprotection Studies Use the slider to see more details about the protecting groups.

| Protecting Group | Derivative | Stability | Deprotection Method | Key Observation | Reference |

|---|---|---|---|---|---|

| Trityl | Fmoc-Sec(Trt)-OH | Slowly detritylates when not stored at -20°C | Standard TFA cocktail | Effective; produces high-purity diselenide peptides. | nih.gov, researchgate.net, nih.gov |

Analytical Research Techniques for Selenocysteine Containing Peptides

Spectroscopic Methods for Structural Elucidation of Selenocysteine (B57510) Derivatives

Spectroscopic techniques are indispensable for confirming the covalent structure of newly synthesized selenocysteine building blocks. These methods provide detailed information about the molecular framework and the specific environment of the selenium atom.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of Fmoc-D-Sec(Trt)-OH and related derivatives. Proton (¹H) NMR provides definitive information about the arrangement of hydrogen atoms, confirming the presence of the Fmoc, trityl, and amino acid moieties. For instance, the ¹H NMR spectrum of Fmoc-Sec(Trt)-OH recorded in DMSO-d₆ shows characteristic chemical shifts that confirm its structure. nih.gov A broad singlet observed around 12.73 ppm corresponds to the carboxylic acid proton. nih.gov

In addition to proton and carbon NMR, Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful, specialized technique for directly probing the selenium atom within the molecule. researchgate.netsigmaaldrich-jp.com The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its chemical environment, including its oxidation state and the nature of its substituents, making it an invaluable tool for characterizing selenocysteine derivatives and the selenopeptides they form. rsc.orgias.ac.inresearchgate.net

| Proton Assignment | Chemical Shift (ppm) | Solvent |

|---|---|---|

| Carboxylic Acid (br. s) | 12.73 | DMSO-d₆ |

| Aromatic Protons (m) | 7.15-7.89 | DMSO-d₆ |

| Amide NH (d) | 7.63 | DMSO-d₆ |

Chromatographic Separation and Purity Assessment in Research

Chromatographic methods are essential for separating the target compound from reaction byproducts and for quantifying its purity. The large, hydrophobic protecting groups (Fmoc and Trt) on this compound make reversed-phase chromatography particularly effective.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. nih.gov Analytical HPLC systems equipped with a UV detector are used to separate the compound from any impurities. nih.gov Purity levels are typically determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram. For similar compounds like Fmoc-D-Cys(Trt)-OH, purity is routinely confirmed to be ≥97.0% by HPLC. sigmaaldrich.com The choice of column and mobile phase is critical for achieving good separation.

| Parameter | Condition |

|---|---|

| Column | Agilent Poroshell 120 (4.6 × 150 mm) |

| Mobile Phase A | 99:1 Water/Acetonitrile (0.1% TFA) |

| Mobile Phase B | 90:10 Acetonitrile/Water (0.1% TFA) |

| Detection | UV |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is crucial for analyzing peptides synthesized using this compound. rsc.org After incorporation into a peptide sequence and subsequent cleavage and deprotection, LC-MS is used to confirm the correct mass of the final selenopeptide, verifying the successful incorporation of the selenocysteine residue. acs.org

The unique isotopic signature of selenium, which has six naturally occurring stable isotopes, provides a distinct pattern in the mass spectrum that aids in the unambiguous identification of selenium-containing peptides. nih.gov This makes LC-MS a highly specific and sensitive detection method. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mdpi.comrsc.org UPLC is extensively used for the purity assessment of Fmoc-amino acids and the complex peptide mixtures that result from solid-phase peptide synthesis. rsc.orgresearchgate.net For example, the purity of peptide samples is determined on columns such as an Acquity BEH C18, using a binary solvent system with a rapid gradient. rsc.orgrsc.org The high resolution of UPLC is particularly valuable for separating closely related impurities, such as deletion sequences or diastereomers, from the target peptide. waters.com

Research Applications and Biological Significance of Selenopeptides

Design and Engineering of Selenoproteins and Analogs for Biochemical Research

The ability to chemically synthesize selenoproteins or their fragments using derivatives like Fmoc-D-Sec(Trt)-OH is a powerful tool for biochemical research. researchgate.netnih.gov Natural expression of selenoproteins can be challenging due to the complex translational machinery required to incorporate selenocysteine (B57510) in response to a UGA codon, which typically signals for termination. udel.eduontosight.ai Chemical synthesis bypasses this biological limitation, allowing researchers to create selenoprotein analogs with specific modifications. udel.edujst.go.jp

One key application is the study of protein folding. By substituting cysteine with selenocysteine, researchers can probe the role of disulfide and diselenide bonds in the oxidative folding pathways of proteins. jst.go.jpresearchgate.net The lower redox potential of the selenol group in selenocysteine compared to the thiol group in cysteine means that diselenide bonds form more readily. jst.go.jp This property can be exploited to facilitate and study the folding of complex proteins. researchgate.net

Furthermore, the engineering of selenoproteins allows for the introduction of unique spectroscopic and chemical handles. Selenium's distinct properties, including its NMR-active isotope 77Se, provide a direct window into the local environment of the active site. nih.gov This enables detailed studies of enzyme mechanisms and protein dynamics that would be difficult to achieve with standard amino acids. udel.edunih.gov For instance, substituting the active site cysteine in the enzyme glyceraldehyde-3-phosphate dehydrogenase with selenocysteine revealed a novel peroxidase activity. asm.org

| Research Area | Application of Synthetic Selenopeptides | Key Findings |

| Protein Folding | Substitution of Cys with Sec to study oxidative folding pathways. | Seleno-analogs can bypass common trapped intermediates in folding pathways. researchgate.net |

| Enzyme Mechanism | Introduction of Sec into enzyme active sites. | Substitution can alter or introduce new catalytic activities, like peroxidase activity. asm.org |

| Spectroscopic Probes | Utilization of 77Se NMR for structural and dynamic studies. | Provides critical insights into the local environment and conformational preferences of redox motifs. nih.gov |

Exploration of Selenocysteine in Redox-Active Peptide Systems

Selenocysteine is a cornerstone of many redox-active proteins, where it often plays a direct catalytic role. nih.govnih.gov The lower pKa and higher nucleophilicity of selenocysteine's selenol group compared to cysteine's thiol group make it a more potent catalyst in many redox reactions. researchgate.netmdpi.com Selenoproteins are crucial for cellular defense against oxidative stress, participating in the detoxification of reactive oxygen species (ROS). udel.edumdpi.com

Key families of redox-active selenoproteins include glutathione (B108866) peroxidases (GPxs) and thioredoxin reductases (TrxRs). ontosight.aimdpi.com GPxs are vital for reducing hydrogen peroxide and lipid hydroperoxides, thereby protecting cellular membranes from oxidative damage. nih.govmdpi.com TrxRs are essential for maintaining the cellular redox balance by reducing thioredoxin, which in turn reduces oxidized proteins. mdpi.com The presence of selenocysteine in the active site of these enzymes is critical for their high catalytic efficiency. plos.org

The chemical synthesis of peptides containing selenocysteine allows for the detailed investigation of these redox-active motifs. nih.gov Researchers can systematically vary the peptide sequence surrounding the selenocysteine residue to understand how the local environment influences its reactivity, redox potential, and conformational dynamics. nih.gov These studies have shown that selenocysteine often partners with a nearby cysteine to form a selenenylsulfide bond, a key feature in the catalytic cycle of many oxidoreductases. researchgate.netnih.gov

| Selenoprotein Family | Primary Redox Function | Role of Selenocysteine |

| Glutathione Peroxidases (GPxs) | Reduce hydrogen peroxide and lipid hydroperoxides. nih.govmdpi.com | Catalytic residue in the active site essential for efficient reduction of peroxides. mdpi.com |

| Thioredoxin Reductases (TrxRs) | Reduce thioredoxin to maintain cellular redox balance. mdpi.com | Part of a Cys-Sec pair in the active site, participating in electron transfer. mdpi.com |

| Selenoprotein R (SelR) | Reduces methionine-R-sulfoxide back to methionine. nih.govnih.gov | Catalytic residue that directly attacks the oxidized methionine. nih.gov |

Investigation of Selenocysteine's Role in Cellular Signaling Processes

Beyond its role in antioxidant defense, selenocysteine is integral to various cellular signaling pathways. udel.edu Selenoproteins are involved in regulating processes such as inflammation, immune response, thyroid hormone metabolism, and calcium signaling. udel.eduontosight.ai The redox activity of selenocysteine is often the key to its function in these signaling cascades, as the modification of signaling proteins by ROS is a crucial regulatory mechanism. nih.gov

For example, selenoproteins help to control the levels of ROS, which act as second messengers in many signaling pathways. udel.edu By modulating ROS levels, selenoproteins can influence cell proliferation, apoptosis, and differentiation. nih.govmdpi.com The thioredoxin system, which relies on the selenoprotein thioredoxin reductase, is a central regulator of redox signaling. mdpi.com

The synthesis of specific selenopeptides allows for the creation of targeted probes to investigate these signaling pathways. By designing peptides that mimic the active sites of selenoproteins or their binding partners, researchers can dissect the molecular interactions that govern these complex processes. This approach provides a level of precision that is often unattainable through purely genetic or cell-biological methods.

Significance of Selenocysteine as a Biological Selenium Donor in Synthetic Studies

In biological systems, the selenium required for the synthesis of selenocysteine is provided by a specific donor molecule, selenophosphate. asm.orgmdpi.comannualreviews.org Selenophosphate is a highly reactive and labile compound synthesized from selenide (B1212193) and ATP by the enzyme selenophosphate synthetase. mdpi.comannualreviews.orghawaii.edu This activated selenium donor is crucial for the conversion of a serine residue, which is initially attached to a special tRNA (tRNA[Ser]Sec), into a selenocysteine residue. mdpi.comnih.gov

The understanding of this biosynthetic pathway has implications for synthetic chemistry. While this compound provides a direct route for incorporating selenocysteine, the biological strategy of converting another amino acid into selenocysteine post-translationally inspires novel chemical methods. iris-biotech.deresearchgate.net For instance, chemical strategies are being developed to convert serine or other amino acids into selenocysteine within a pre-synthesized peptide, mimicking the biological pathway.

Furthermore, the study of selenium donor molecules is critical. While selenophosphate is the natural donor, its instability makes it challenging to use in a laboratory setting. mdpi.com Research into more stable and efficient selenium-donating reagents is an active area, aiming to simplify the synthesis of selenopeptides and selenoproteins. These synthetic efforts are vital for producing the quantities of these molecules needed for detailed biochemical, structural, and functional studies. udel.edujst.go.jp

Future Directions and Emerging Research Avenues

Advancements in Automated Selenopeptide Synthesis Protocols

The automation of SPPS has revolutionized peptide manufacturing, enabling faster and more reproducible synthesis. beilstein-journals.org Integrating selenocysteine (B57510) into these automated protocols is a key area of advancement. The use of Fmoc-protected derivatives like Fmoc-D-Sec(Trt)-OH is central to these efforts, as the Fmoc/tBu strategy is the most common in automated synthesis. iris-biotech.debeilstein-journals.org

Recent progress focuses on:

Microwave-Assisted SPPS (MW-SPPS): This technology significantly accelerates coupling and deprotection steps, shortening synthesis times. acs.orgopenaccessjournals.com Optimized, fully automated microwave protocols are being developed for complex peptides, and these methods can be adapted for the inclusion of selenocysteine. acs.org

Optimized Reagents and Resins: The choice of coupling reagents (e.g., DIC/Oxyma Pure) and resins is critical for minimizing side reactions and improving the purity of the final selenopeptide. acs.org

"Tea Bag" Synthesis: This method allows for the parallel synthesis of multiple peptides, where resins are enclosed in porous "tea bags." csic.es Common washing and deprotection steps are performed simultaneously, while amino acid couplings are done individually, offering an efficient route for creating libraries of selenopeptides for screening and research. csic.es

These advancements make the synthesis of selenopeptides more accessible, efficient, and scalable, moving from small-scale research to potentially larger-scale production. beilstein-journals.org

Integration of Selenopeptides in Synthetic Biology Constructs and Probes

The unique reactivity of the selenol group makes it an invaluable tool in synthetic biology. nih.gov Selenocysteine can be incorporated into proteins and peptides to act as a specialized chemical handle or a probe to study biological systems. nih.govnih.gov

Fluorescent Probes: The distinct chemical properties of selenocysteine have been exploited to design highly selective fluorescent probes. For instance, "Sel-green" is a probe that reacts specifically with selenols under physiological pH, allowing for the imaging of endogenous selenocysteine in living cells and the quantification of Sec in enzymes. acs.org This provides a powerful tool to study the metabolism and function of selenocompounds.

Genetic Code Expansion: Researchers are using genetic code expansion techniques to site-specifically incorporate selenocysteine into proteins in vivo. mdpi.comnih.govacs.org This involves engineering the cell's translational machinery to recognize a stop codon (like UGA) as a signal to insert selenocysteine, allowing for the production of recombinant selenoproteins with precise modifications. mdpi.comfrontiersin.org

Probing Protein Structure and Function: The incorporation of selenocysteine can be used to study protein folding, stability, and reactivity. nih.gov Its unique properties allow it to be selectively modified or to participate in specific chemical reactions, like native chemical ligation (NCL), without affecting the 20 canonical amino acids. nih.govmdpi.com Sec-mediated NCL proceeds faster than traditional cysteine-based ligation, facilitating the synthesis of large and complex proteins. brte.org

Exploration of Selenocysteine for Post-Translational Modification Mimicry

Post-translational modifications (PTMs) are crucial for regulating protein function, but studying them can be challenging. researchgate.netmdpi.com Selenocysteine is emerging as a versatile tool for creating stable mimics of natural PTMs.

Mimicking Lysine (B10760008) PTMs: Recently, selenocysteine has been used as a chemical handle to introduce mimics of lysine methylation and acetylation. nih.govresearchgate.net In this strategy, a selenocysteine residue is chemoselectively alkylated to generate γ-selenalysine, which can then be enzymatically modified (methylated or acetylated) like natural lysine. nih.gov This provides a novel way to produce peptides with specific PTM patterns for studying epigenetic mechanisms. nih.govresearchgate.net

Mimicking Phosphorylation: While not a direct mimic, the strategic placement of selenocysteine can be used in the chemical synthesis of phosphopeptides. rsc.org For example, in multi-fragment protein synthesis, an N-terminal selenocysteine can be used for ligation, while a separate fragment contains the desired phosphoserine or phosphothreonine. rsc.org This allows for the construction of complex phosphorylated proteins that are difficult to produce otherwise. The general principle of using charged amino acids like aspartic and glutamic acid to mimic the negative charge of a phosphate (B84403) group is a common strategy in studying phosphorylation. bitesizebio.com Selenocysteine's utility lies in facilitating the assembly of these modified proteins.

The ability to use selenocysteine, introduced via precursors like this compound, as a platform for building PTM mimics offers a powerful chemical biology approach to dissect the complex language of protein regulation. researchgate.nettandfonline.com

Q & A

Q. What is the role of the Fmoc and Trt groups in Fmoc-D-Sec(Trt)-OH during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, enabling sequential coupling while allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The Trt (trityl) group protects the side-chain thiol or selenol group of D-Sec (selenocysteine), preventing unwanted side reactions during synthesis. The Trt group is removed post-synthesis using trifluoroacetic acid (TFA) with triisopropylsilane (TIS) as a scavenger to minimize side reactions .

Q. What are the standard protocols for incorporating this compound into peptide sequences?

- Activation : Use carbodiimide-based reagents (e.g., DIC or HBTU) with additives like HOBt or Oxyma Pure to reduce racemization.

- Coupling : Dissolve this compound in DMF, activate for 1–5 minutes, and couple to the resin-bound peptide for 30–60 minutes.

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF; retain the Trt group until global deprotection.

- Quality Control : Monitor coupling efficiency via Kaiser or chloranil tests .

Q. How does the Trityl group influence the solubility and handling of this compound?

The hydrophobic Trt group enhances solubility in organic solvents (e.g., DCM, DMF) but may reduce aqueous solubility. For improved solubility, warm the compound to 37°C and sonicate briefly. Storage at room temperature or with blue ice is recommended to maintain stability .

Advanced Research Questions

Q. How can experimental design (e.g., Taguchi DOE) optimize coupling conditions to minimize racemization of this compound?

Racemization is influenced by pre-activation time, temperature, and reagent choice. A Taguchi design of experiments (DOE) can identify critical parameters:

Q. What analytical methods are recommended to assess the purity and coupling efficiency of this compound in complex peptides?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.

- Mass Spectrometry (MS) : Confirm molecular weight and detect side products (e.g., deletion sequences).

- Circular Dichroism (CD) : Monitor conformational changes if selenocysteine is critical for secondary structure .

Q. How do environmental factors (pH, temperature) impact the stability and deprotection of the Trt group?

- Deprotection Efficiency : TFA concentration (≥95%) and time (1–2 hours) are critical. Lower TFA concentrations (<90%) may leave residual Trt protection.

- Temperature : Elevated temperatures (>25°C) accelerate deprotection but increase side reactions (e.g., oxidation). Use TIS (2–5%) as a scavenger to suppress carbocation-mediated byproducts .

Q. What strategies mitigate thiol/selenol-related side reactions during SPPS with this compound?

- Orthogonal Protection : Combine Trt with acid-labile groups (e.g., Pmc, Mmt) for selective deprotection.

- Scavengers : Add thiols (e.g., EDT) or silanes (TIS) during Trt removal to quench reactive intermediates.

- Inert Atmosphere : Perform syntheses under nitrogen/argon to prevent oxidation of the selenol group post-deprotection .

Q. How can researchers troubleshoot low coupling yields of this compound in sterically hindered sequences?

- Double Coupling : Repeat the coupling step with fresh reagents.

- Microwave-Assisted Synthesis : Apply controlled heating (50°C, 10–20W) to enhance reaction kinetics.

- Alternative Activators : Use COMU or PyOxim for improved solubility and reduced steric hindrance .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.